(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine

Description

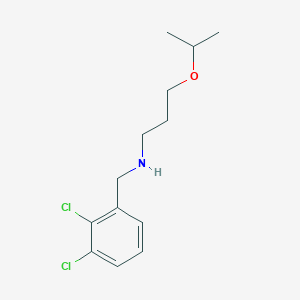

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine (CAS: 842968-49-4) is a substituted benzylamine derivative characterized by a dichlorinated aromatic ring and a branched alkoxy-propylamine side chain. Its molecular formula is C₁₃H₁₇Cl₂NO, with a molecular weight of 274.19 g/mol.

Properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]-3-propan-2-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl2NO/c1-10(2)17-8-4-7-16-9-11-5-3-6-12(14)13(11)15/h3,5-6,10,16H,4,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGKGAHFAZYCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-isopropoxypropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorobenzyl alcohols or ketones, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Amine Side Chain Modifications

Biological Activity

(2,3-Dichloro-benzyl)-(3-isopropoxy-propyl)-amine, with the chemical formula C13H19Cl2NO and CAS Number 842968-49-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety linked to an isopropoxy-propyl amine group. The presence of chlorine atoms enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease pathways. The following mechanisms have been proposed based on related studies:

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinase activity, which is crucial in cancer progression. For instance, small molecule inhibitors targeting kinases have been effective in treating various cancers by disrupting signaling pathways essential for tumor growth .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in testosterone biosynthesis and has implications in prostate cancer .

Biological Activity Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Target/Cell Line | IC50 Value |

|---|---|---|

| Kinase Inhibition | Various cancer cell lines | Low nanomolar range |

| Enzyme Activity | 17β-HSD3 | Approx. 75 nM |

| Antiproliferative | HeLa (cervical carcinoma) | IC50 = 9.6 μM |

| Cytotoxicity | HepG2 (liver carcinoma) | IC50 = 0.29 - 0.90 μM |

Case Studies and Research Findings

- Inhibition of Kinase Activity : A study demonstrated that structurally similar compounds effectively inhibited mTOR signaling pathways, suggesting that this compound may possess similar properties .

- Selective Inhibition of 17β-HSD3 : Research indicated that selective inhibitors of 17β-HSD3 could significantly reduce testosterone levels in vivo, highlighting the therapeutic potential of targeting this enzyme for prostate cancer treatment .

- Antiproliferative Effects : In vitro studies on HeLa cells showed that the compound exhibited potent antiproliferative activity with an IC50 value indicating significant efficacy against cervical cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.